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Compound of Interest

Compound Name: Asatone

Cat. No.: B8063810 Get Quote

For researchers, scientists, and drug development professionals, the efficient precipitation of

nucleic acids is a cornerstone of molecular biology. This document provides a detailed protocol

for the acetone precipitation of DNA and RNA, a method for concentrating and purifying nucleic

acids from aqueous solutions.

Introduction
Nucleic acid precipitation is a fundamental technique used to concentrate DNA or RNA and to

remove contaminants such as salts, free nucleotides, and proteins. The most common

methods employ alcohols like ethanol or isopropanol, which, in the presence of salt, disrupt the

hydration shell around the nucleic acid molecules, causing them to aggregate and precipitate

out of solution. Acetone, another water-miscible organic solvent, can also be utilized for this

purpose. While less common than ethanol or isopropanol precipitation, acetone precipitation

can be an effective alternative, particularly in workflows where acetone is already in use for

other applications, such as protein precipitation.

The principle behind acetone precipitation is similar to that of other alcohol-based methods.

The presence of cations from a salt (e.g., sodium acetate) neutralizes the negative charges of

the phosphate backbone of DNA and RNA. Acetone, being less polar than water, reduces the

solvation of the nucleic acids, thereby decreasing their solubility and promoting precipitation.

Experimental Protocol: Acetone Precipitation of
DNA/RNA
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This protocol provides a step-by-step guide for the precipitation of DNA and RNA from an

aqueous solution using acetone.

Materials
DNA/RNA sample in aqueous solution (e.g., TE buffer, nuclease-free water)

3 M Sodium Acetate, pH 5.2 (for DNA and RNA)

Ice-cold 100% acetone (stored at -20°C)

70% ethanol (in nuclease-free water, stored at -20°C)

Nuclease-free water or TE buffer for resuspension

Microcentrifuge tubes (1.5 mL or 2.0 mL, acetone-compatible)

Microcentrifuge capable of reaching ≥12,000 x g

Pipettes and nuclease-free tips

Procedure
Sample Preparation:

Start with your DNA or RNA sample in an aqueous solution in a microcentrifuge tube. If the

volume is less than 200 µL, it is advisable to increase it to at least 200 µL with nuclease-

free water to ensure efficient precipitation.

Addition of Salt:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your sample. For example, for a 200

µL sample, add 20 µL of 3 M Sodium Acetate.

Vortex briefly to mix thoroughly. The salt is crucial for neutralizing the negative charge on

the nucleic acid backbone.

Acetone Addition and Precipitation:
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Add 2 to 2.5 volumes of ice-cold 100% acetone to the sample. For a 220 µL sample (200

µL sample + 20 µL salt), add 440 µL to 550 µL of cold acetone.

Invert the tube several times to mix. A white precipitate of nucleic acids may become

visible.

Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of

nucleic acids, the incubation time can be extended overnight to improve recovery.

Pelleting the Nucleic Acids:

Centrifuge the tube at 12,000 - 15,000 x g for 15-30 minutes at 4°C.

After centrifugation, a small white pellet of DNA/RNA should be visible at the bottom of the

tube.

Washing the Pellet:

Carefully decant the supernatant without disturbing the pellet.

Add 500 µL of ice-cold 70% ethanol to the tube. This wash step removes residual acetone

and salts.

Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.

Drying the Pellet:

Carefully decant the ethanol. Use a fine pipette tip to remove any remaining droplets of

ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. It is important not to over-dry the

pellet, as this can make it difficult to resuspend. The pellet should be translucent or slightly

white and not completely desiccated.

Resuspension:

Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer

(e.g., 20-50 µL), depending on the desired final concentration.
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Pipette up and down gently to dissolve the pellet. If necessary, incubate at 55-65°C for 5-

10 minutes to aid in resuspension.

Quantitative Data Summary
While direct, peer-reviewed quantitative comparisons of acetone precipitation with ethanol and

isopropanol for nucleic acid recovery are not extensively available, the following table

summarizes the well-established characteristics of ethanol and isopropanol precipitation. This

information can serve as a benchmark when evaluating the efficacy of acetone precipitation in

your experiments.

Parameter
Ethanol
Precipitation

Isopropanol
Precipitation

Acetone
Precipitation
(Inferred)

Volume of Alcohol

Required
2 - 2.5 volumes 0.7 - 1 volume 2 - 2.5 volumes

Incubation

Temperature
-20°C to -80°C

Room temperature or

-20°C

-20°C (inferred from

protein protocols)

Incubation Time
30 minutes to

overnight
15 minutes to 1 hour

60 minutes to

overnight (inferred)

Salt Co-precipitation
Lower risk, especially

at low temperatures

Higher risk, especially

at low temperatures

Expected to be similar

to ethanol

Purity of Precipitate Generally high
May require extra

washes to remove salt

Expected to be high

with proper washing

Efficiency for Small

Nucleic Acids

Good, can be

enhanced with

carriers

Less efficient for very

small fragments

To be determined

experimentally

Typical Recovery Rate ~70-90%[1]
Generally comparable

to ethanol

To be determined

experimentally

Visual Workflow and Logical Relationships
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To clarify the experimental process, the following diagrams illustrate the workflow of acetone

precipitation and the logical relationship between the key steps.

Start: DNA/RNA Sample

Add 1/10 vol
3M Sodium Acetate

Vortex to Mix

Add 2-2.5 vol
Cold 100% Acetone

Invert to Mix

Incubate at -20°C
(≥60 min)

Centrifuge
(12,000 x g, 15-30 min, 4°C)

Decant Supernatant

Wash with 70% Ethanol

Centrifuge
(12,000 x g, 5 min, 4°C)

Decant Supernatant

Air-dry Pellet
(5-10 min)

Resuspend in
Nuclease-free H2O/TE

End: Purified DNA/RNA
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Caption: Experimental workflow for acetone precipitation of DNA/RNA.
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Caption: Logical relationships in nucleic acid precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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